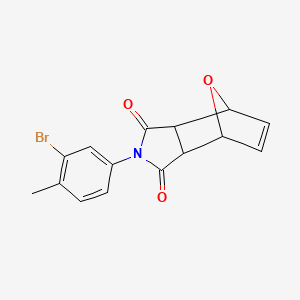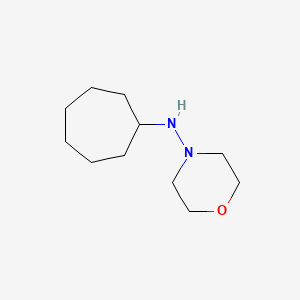
N-cycloheptylmorpholin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cycloheptylmorpholin-4-amine: is an organic compound that belongs to the class of amines It is characterized by a morpholine ring substituted with a cycloheptyl group at the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-cycloheptylmorpholin-4-amine typically involves the reaction of morpholine with cycloheptyl halides under basic conditions. A common method includes the use of cycloheptyl bromide and morpholine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis. Additionally, purification techniques like distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: N-cycloheptylmorpholin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted morpholine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are performed in the presence of a base such as sodium hydroxide or potassium carbonate in organic solvents.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: Various amine derivatives depending on the reducing agent and conditions.
Substitution: Substituted morpholine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-cycloheptylmorpholin-4-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be functionalized to introduce various substituents.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its unique structure allows it to interact with specific biological targets, making it useful in the development of bioactive compounds.
Medicine: The compound is investigated for its potential therapeutic applications. It may act as a pharmacophore in the design of new drugs, particularly in the treatment of neurological disorders due to its ability to interact with neurotransmitter receptors.
Industry: this compound is utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various industrial processes, including the manufacture of polymers and coatings.
Wirkmechanismus
The mechanism of action of N-cycloheptylmorpholin-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may bind to neurotransmitter receptors, modulating their activity and influencing signal transduction pathways. The compound’s structure allows it to fit into receptor binding sites, potentially acting as an agonist or antagonist depending on the target.
Vergleich Mit ähnlichen Verbindungen
N-cyclohexylmorpholin-4-amine: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
N-cyclopentylmorpholin-4-amine: Contains a cyclopentyl group, leading to different steric and electronic properties.
N-cyclooctylmorpholin-4-amine: Features a larger cyclooctyl group, which may affect its reactivity and binding affinity.
Uniqueness: N-cycloheptylmorpholin-4-amine is unique due to its cycloheptyl group, which provides distinct steric and electronic characteristics compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications in research and industry.
Eigenschaften
IUPAC Name |
N-cycloheptylmorpholin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-2-4-6-11(5-3-1)12-13-7-9-14-10-8-13/h11-12H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYAFCDKSOHHWHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(4-chlorobenzyl)oxy]-N-(2,4-difluorophenyl)-3-methoxybenzamide](/img/structure/B5249910.png)
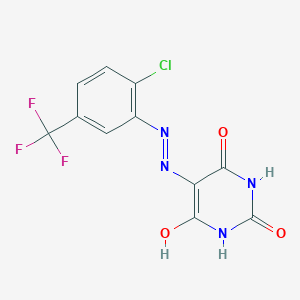
![N-(4-methylphenyl)-N'-({5-[(3-oxo-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]-2-furyl}methyl)ethanediamide](/img/structure/B5249919.png)
![2-nitro-7-[2-(3-nitrophenyl)-5-phenyl-1H-imidazol-4-yl]fluoren-9-one](/img/structure/B5249932.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-nitrophenyl)-1,3-thiazolidin-4-one](/img/structure/B5249940.png)
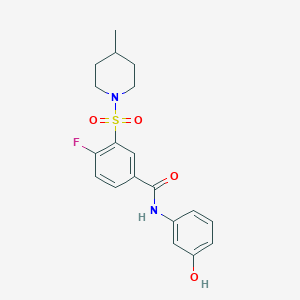
![5-methyl-4-[(4-methylphenyl)amino]thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B5249955.png)
![N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5249967.png)
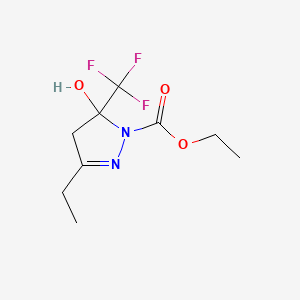
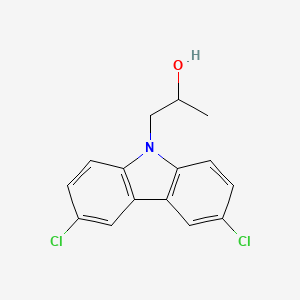
![5-[4-(2-CHLORO-4,5-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-N-CYCLOPROPYL-2-NITROANILINE](/img/structure/B5249989.png)
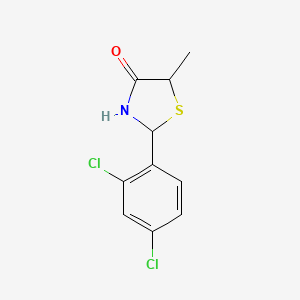
![[2-(4-acetylanilino)-2-oxoethyl] N,N-diethylcarbamodithioate](/img/structure/B5250006.png)
